molecular formula C15H15N3OS B5759066 3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole CAS No. 573940-90-6

3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole

Cat. No.: B5759066
CAS No.: 573940-90-6
M. Wt: 285.4 g/mol
InChI Key: IOLBKWVZBRAVDJ-UHFFFAOYSA-N
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Description

3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a furyl group, a methyl group, and a 2-methylbenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Furyl Group: The furyl group can be introduced via a nucleophilic substitution reaction using a furyl halide.

    Thioether Formation: The 2-methylbenzylthio group can be introduced through a nucleophilic substitution reaction involving a thiol and a benzyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the furyl group or the triazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furyl or benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced furyl derivatives or triazole derivatives.

    Substitution: Various substituted furyl or benzyl derivatives.

Scientific Research Applications

3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furyl)-4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazole
  • 3-(2-Furyl)-4-methyl-5-((2-methylphenyl)thio)-4H-1,2,4-triazole
  • 3-(2-Furyl)-4-methyl-5-((2-methylphenyl)thio)-4H-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(furan-2-yl)-4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-11-6-3-4-7-12(11)10-20-15-17-16-14(18(15)2)13-8-5-9-19-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLBKWVZBRAVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573940-90-6
Record name 3-(2-FURYL)-4-METHYL-5-((2-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOLE
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